4-(2-(2-(2-Methoxyphenoxy)acetyl)hydrazinyl)-4-oxobutanoic acid
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Overview
Description
4-(2-(2-(2-Methoxyphenoxy)acetyl)hydrazinyl)-4-oxobutanoic acid is a chemical compound with the molecular formula C₁₃H₁₆N₂O₆ and a molecular weight of 296.28 g/mol . This compound is known for its unique structure, which includes a hydrazinyl group and a methoxyphenoxy moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-(2-(2-(2-Methoxyphenoxy)acetyl)hydrazinyl)-4-oxobutanoic acid typically involves the reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-methoxyphenoxy)acetyl hydrazine. Finally, the hydrazine derivative is condensed with succinic anhydride to yield the target compound . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound’s availability for research and development .
Chemical Reactions Analysis
4-(2-(2-(2-Methoxyphenoxy)acetyl)hydrazinyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-(2-(2-Methoxyphenoxy)acetyl)hydrazinyl)-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-(2-(2-Methoxyphenoxy)acetyl)hydrazinyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group is believed to play a crucial role in its biological activities, including its anti-inflammatory and anti-nociceptive effects. These effects are mediated through the inhibition of specific enzymes and signaling pathways involved in inflammation and pain perception .
Comparison with Similar Compounds
4-(2-(2-(2-Methoxyphenoxy)acetyl)hydrazinyl)-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-{2-[(2-Hydroxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activities.
4-{2-[(2-Chlorophenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H16N2O6 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-[2-[2-(2-methoxyphenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H16N2O6/c1-20-9-4-2-3-5-10(9)21-8-12(17)15-14-11(16)6-7-13(18)19/h2-5H,6-8H2,1H3,(H,14,16)(H,15,17)(H,18,19) |
InChI Key |
NDRHLYFCCRBGCQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NNC(=O)CCC(=O)O |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NNC(=O)CCC(=O)O |
Origin of Product |
United States |
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